molecular formula C12H16ClN3S B1493047 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine CAS No. 2098047-19-7

6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine

Cat. No.: B1493047
CAS No.: 2098047-19-7
M. Wt: 269.79 g/mol
InChI Key: QKVPQAYNWWADNQ-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of appropriate halides with cyclopropylamine and thiolan-3-ylamine under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In chemistry, 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it a useful tool for understanding biological processes and developing new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its potential use as a drug candidate. Its unique structure and properties may offer advantages in the treatment of various diseases, including cancer and infectious diseases.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for applications in polymer chemistry, agrochemicals, and other industrial processes.

Mechanism of Action

The mechanism by which 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine

  • This compound

  • This compound

Uniqueness: this compound stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3S/c1-8-14-11(13)6-12(15-8)16(9-2-3-9)10-4-5-17-7-10/h6,9-10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPQAYNWWADNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C2CC2)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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